Phosphotyrosylangiotensin II

Vue d'ensemble

Description

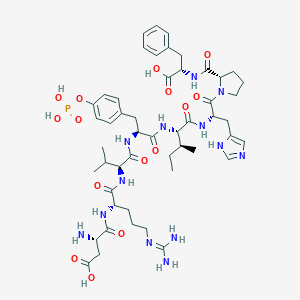

Phosphotyrosylangiotensin II is a modified form of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is characterized by the phosphorylation of the tyrosine residue in the angiotensin II peptide sequence. The phosphorylation significantly alters the biological activity and signaling pathways of the molecule, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphotyrosylangiotensin II can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tyrosine residue is phosphorylated using specific reagents such as phosphoramidite or phosphoric acid derivatives during the synthesis process. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the application of coupling agents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Phosphotyrosylangiotensin II undergoes various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds within the peptide structure.

Substitution: The phosphorylated tyrosine can participate in substitution reactions, where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.

Major Products:

Oxidation: Dityrosine and other oxidative derivatives.

Reduction: Reduced peptide with free thiol groups.

Substitution: Modified peptides with new functional groups replacing the phosphate group.

Applications De Recherche Scientifique

Phosphotyrosylangiotensin II (pY-Ang II) is a modified form of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. The phosphorylation of the tyrosine residue in angiotensin II enhances its biological activity and influences various signaling pathways. This article explores the scientific research applications of pY-Ang II, focusing on its role in cardiovascular health, cellular signaling mechanisms, and potential therapeutic implications.

Cardiac Hypertrophy and Remodeling

Research indicates that pY-Ang II is involved in cardiac hypertrophy, a condition characterized by the enlargement of heart muscle cells. Studies have shown that angiotensin II stimulates protein synthesis in cardiac myocytes, leading to hypertrophic responses. The phosphorylation state of angiotensin II can modulate this effect, with pY-Ang II being more potent in promoting hypertrophy than its unmodified counterpart .

Blood Pressure Regulation

pY-Ang II has been implicated in the modulation of blood pressure through its action on angiotensin receptors (AT1R and AT2R). Activation of these receptors leads to various intracellular signaling cascades that influence vascular tone and renal function. For instance, studies have demonstrated that pY-Ang II can enhance vasoconstriction via AT1R, contributing to increased blood pressure levels .

Inflammation and Fibrosis

The role of pY-Ang II extends to inflammatory processes and tissue remodeling. It has been observed that activation of AT2R by pY-Ang II can lead to anti-inflammatory effects, which may be beneficial in conditions such as myocardial infarction and chronic kidney disease . Additionally, pY-Ang II has been shown to influence fibroblast activity, promoting fibrosis in cardiac tissue under pathological conditions.

Tyrosine Phosphorylation Mechanisms

The activation of signaling pathways by pY-Ang II involves several key mechanisms:

- MAPK Pathway : Phosphorylation of tyrosine residues in angiotensin receptors can activate the MAPK pathway, leading to cellular responses such as proliferation and differentiation .

- STAT Pathway : Research has indicated that pY-Ang II can activate signal transducer and activator of transcription (STAT) proteins, which translocate to the nucleus to regulate gene expression involved in inflammation and hypertrophy .

- Ras/Raf Pathway : The activation of Ras by pY-Ang II contributes to downstream signaling events that mediate cellular growth and survival responses .

Potential Drug Development

Given its significant role in cardiovascular health and disease, pY-Ang II presents opportunities for drug development targeting angiotensin receptors. Modulating the phosphorylation state of angiotensin peptides could lead to novel therapeutic agents aimed at treating hypertension, heart failure, and other cardiovascular disorders.

Clinical Trials

Ongoing clinical trials are exploring the effects of angiotensin receptor blockers (ARBs) and their interactions with phosphorylated forms of angiotensin peptides. These studies aim to elucidate the therapeutic potential of targeting specific signaling pathways influenced by pY-Ang II .

Case Studies

Mécanisme D'action

Phosphotyrosylangiotensin II exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Upon binding, the phosphorylated peptide activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Phosphotyrosylangiotensin II is unique due to the presence of the phosphorylated tyrosine residue, which distinguishes it from other angiotensin II derivatives. Similar compounds include:

Angiotensin II: The unmodified form of the peptide, which lacks the phosphorylated tyrosine.

Phosphoserineangiotensin II: A derivative with a phosphorylated serine residue instead of tyrosine.

Phosphothreonineangiotensin II: A derivative with a phosphorylated threonine residue.

The uniqueness of this compound lies in its specific phosphorylation site, which significantly influences its biological activity and receptor interactions.

Activité Biologique

Phosphotyrosylangiotensin II (pTyr-Ang II) is a modified form of angiotensin II (Ang II), a peptide hormone that plays a critical role in the regulation of blood pressure and fluid balance. This article explores the biological activity of pTyr-Ang II, focusing on its mechanisms of action, receptor interactions, and physiological effects, supported by data tables and relevant case studies.

Overview of Angiotensin II

Angiotensin II is primarily known for its vasoconstrictive properties and its role in the renin-angiotensin system (RAS). It binds to two main receptor types: AT1 and AT2. While AT1 receptors mediate most of the cardiovascular effects, AT2 receptors are less understood but have been implicated in various cellular processes, including apoptosis and cellular growth regulation .

Phosphorylation and Signal Transduction

This compound exhibits enhanced biological activity compared to non-phosphorylated Ang II. The phosphorylation at the tyrosine residue influences the binding affinity and activation of angiotensin receptors, leading to increased intracellular signaling pathways. Specifically, pTyr-Ang II stimulates:

- Protein Tyrosine Kinase Activity : This modification enhances the activation of various kinases involved in cellular signaling, such as phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs) .

- Inhibition of Protein Tyrosine Phosphatases : pTyr-Ang II inhibits phosphotyrosine phosphatase activity, leading to sustained tyrosine phosphorylation levels within cells .

Physiological Effects

The biological activities of pTyr-Ang II include:

- Vasoconstriction : Similar to Ang II, pTyr-Ang II induces vasoconstriction through AT1 receptor activation, contributing to increased blood pressure.

- Cell Proliferation : Enhanced tyrosine phosphorylation promotes cell growth and proliferation in vascular smooth muscle cells (VSMCs) and cardiac myocytes .

- Cardiac Hypertrophy : Studies indicate that pTyr-Ang II can stimulate hypertrophic responses in cardiac tissues through specific signaling pathways associated with AT1 receptor activation .

Data Table: Biological Activities of this compound

Case Study 1: Vascular Smooth Muscle Response

In a study involving rat pheochromocytoma cells expressing AT2 receptors exclusively, it was observed that Ang II inhibited phosphotyrosine phosphatase activity, leading to increased levels of phosphorylated proteins. This study highlighted the role of pTyr-Ang II in modulating vascular responses through enhanced signaling pathways .

Case Study 2: Cardiac Myocyte Hypertrophy

Research focused on cardiac myocytes demonstrated that Ang II stimulates tyrosine phosphorylation of key proteins involved in hypertrophic signaling. The study indicated that pTyr-Ang II significantly enhances this effect compared to non-phosphorylated forms, suggesting a potential therapeutic target for heart failure treatment .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N13O15P/c1-5-28(4)41(47(71)59-36(23-31-25-54-26-56-31)48(72)63-20-10-14-38(63)45(69)60-37(49(73)74)22-29-11-7-6-8-12-29)62-44(68)35(21-30-15-17-32(18-16-30)78-79(75,76)77)58-46(70)40(27(2)3)61-43(67)34(13-9-19-55-50(52)53)57-42(66)33(51)24-39(64)65/h6-8,11-12,15-18,25-28,33-38,40-41H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,64,65)(H,73,74)(H4,52,53,55)(H2,75,76,77)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDJRUMTBNGMRF-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156240 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1126.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129785-85-9 | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129785859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphotyrosylangiotensin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.